Methyl 1-benzyl-5-(methylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate
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Description
Methyl 1-benzyl-5-(methylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate, also known as Methyl THTP, is a chemical compound with potential applications in scientific research. It is a tetrahydropyridine derivative that has been synthesized by several methods and studied for its mechanism of action and biochemical effects.
Scientific Research Applications
Synthesis and Structural Modification
The compound has been utilized in the synthesis of tetrahydropyridine-3-carboxylic acid derivatives, which exhibit a variety of biological activities. These syntheses involve phosphine-catalyzed ring-forming reactions, ring-closing metathesis reactions, and chemical transformations of Morita–Baylis–Hillman adducts, indicating its role in creating structurally diverse and potentially biologically active molecules (S. Y. Kim et al., 2016).
Another research application involves the synthesis and X-ray structure determination of functionalized proline mimics using derivatives of tetrahydropyridine, highlighting its importance in the study of amino acid analogs and their potential in drug design (J. Gardiner & A. Abell, 2004).
The compound has also been used in the preparation of novel indolizinone-based compounds through Rh(II)-catalyzed 1,3-dipolar cycloaddition reactions. These compounds have applications in the development of new pharmaceuticals due to their unique structures and potential biological activities (E. Mmutlane et al., 2005).
Potential Medicinal Chemistry Applications
- Research into tetrahydropyridine (THP) ring moieties, which are structurally related to "Methyl 1-benzyl-5-(methylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate", has shown that these structures are essential in many agrochemicals and medicinal agents. The pharmacological activities of THP derivatives have been explored, indicating the relevance of such compounds in the development of novel therapeutic agents (K. Redda et al., 2011).
properties
IUPAC Name |
methyl 1-benzyl-3-methylsulfonyloxy-3,6-dihydro-2H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-20-15(17)13-8-14(21-22(2,18)19)11-16(10-13)9-12-6-4-3-5-7-12/h3-8,14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYOGEPAIGEEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(CN(C1)CC2=CC=CC=C2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-5-(methylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate |
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